molecular formula C10H15N3O B2723989 2-Methyl-3-(piperidin-4-yloxy)pyrazine CAS No. 1421106-95-7

2-Methyl-3-(piperidin-4-yloxy)pyrazine

Cat. No.: B2723989
CAS No.: 1421106-95-7
M. Wt: 193.25
InChI Key: XDFBBONKSZPSPR-UHFFFAOYSA-N
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Description

2-Methyl-3-(piperidin-4-yloxy)pyrazine is a chemical compound with the molecular formula C10H16N3O It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and contains a piperidine ring, which is a saturated heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(piperidin-4-yloxy)pyrazine typically involves the reaction of 2-methyl-3-hydroxypyrazine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(piperidin-4-yloxy)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conducted at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents like tetrahydrofuran (THF) or ether.

    Substitution: Various nucleophiles (e.g., amines, thiols); reactions are often performed in polar aprotic solvents like DMF or DMSO.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyrazine derivatives with new functional groups introduced at specific positions.

Scientific Research Applications

2-Methyl-3-(piperidin-4-yloxy)pyrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(piperidin-4-yloxy)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(piperidin-3-yloxy)pyrazine: Similar structure but with the piperidine ring attached at a different position.

    2-Methyl-3-(piperidin-2-yloxy)pyrazine: Another isomer with the piperidine ring attached at the second position.

Uniqueness

2-Methyl-3-(piperidin-4-yloxy)pyrazine is unique due to its specific structural arrangement, which can influence its chemical reactivity and biological activity. The position of the piperidine ring can affect the compound’s ability to interact with molecular targets, making it distinct from its isomers.

Properties

IUPAC Name

2-methyl-3-piperidin-4-yloxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-10(13-7-6-12-8)14-9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFBBONKSZPSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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